molecular formula C9H8N2O3 B3362121 2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide CAS No. 95690-29-2

2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide

Cat. No.: B3362121
CAS No.: 95690-29-2
M. Wt: 192.17 g/mol
InChI Key: VGFKKLKSUIHJSF-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of a quinoxalinone core with a hydroxymethyl group at the 3-position and an oxide group at the 4-position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide typically involves the oxidation of 2(1H)-Quinoxalinone derivatives. One common method is the oxidation of 2(1H)-Quinoxalinone, 3-(hydroxymethyl)- using hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the oxide group back to the parent quinoxalinone.

    Substitution: Electrophilic substitution reactions can occur at the quinoxalinone core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: 2(1H)-Quinoxalinone, 3-(hydroxymethyl)-.

    Substitution: Halogenated or nitrated quinoxalinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can induce oxidative stress in microbial cells, leading to cell death. The exact molecular pathways involved in its anticancer activity are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinoxalinone, 3-(hydroxymethyl)-: Lacks the oxide group at the 4-position.

    Quinoxaline N-oxides: Have similar structures but differ in the position and number of oxide groups.

Uniqueness

2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide is unique due to the presence of both a hydroxymethyl group and an oxide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to other quinoxalinone derivatives .

Properties

IUPAC Name

3-(hydroxymethyl)-4-oxido-1H-quinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-5-8-9(13)10-6-3-1-2-4-7(6)11(8)14/h1-4,12H,5H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFKKLKSUIHJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=[N+]2[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539703
Record name 3-(Hydroxymethyl)-4-oxo-4lambda~5~-quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95690-29-2
Record name 3-(Hydroxymethyl)-4-oxo-4lambda~5~-quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide
Reactant of Route 2
2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide
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2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide
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Reactant of Route 6
2(1H)-Quinoxalinone, 3-(hydroxymethyl)-, 4-oxide

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